![molecular formula C10H9NO8S B12557622 Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester CAS No. 188530-96-3](/img/structure/B12557622.png)
Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a nitrophenyl group, and a sulfonyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester typically involves the esterification of propanoic acid derivatives with 4-nitrophenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl ester group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Products where the sulfonyl ester group is replaced by the nucleophile.
Applications De Recherche Scientifique
Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester involves its reactivity with nucleophiles and its ability to undergo redox reactions. The nitrophenyl group can participate in electron transfer processes, while the sulfonyl ester group can be targeted by nucleophiles, leading to the formation of new chemical bonds. These properties make it a versatile compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-[[4-methylphenyl)sulfonyl]oxy]-, methyl ester: Similar structure but with a methyl group instead of a nitro group.
Propanoic acid, 3-(4-methylphenoxy)-, methyl ester: Contains a phenoxy group instead of a sulfonyl ester group.
Uniqueness
Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester is unique due to the presence of both a nitrophenyl group and a sulfonyl ester group. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The nitrophenyl group enhances its ability to participate in redox reactions, while the sulfonyl ester group provides a site for nucleophilic substitution.
Propriétés
Numéro CAS |
188530-96-3 |
|---|---|
Formule moléculaire |
C10H9NO8S |
Poids moléculaire |
303.25 g/mol |
Nom IUPAC |
methyl 3-(4-nitrophenyl)sulfonyloxy-2-oxopropanoate |
InChI |
InChI=1S/C10H9NO8S/c1-18-10(13)9(12)6-19-20(16,17)8-4-2-7(3-5-8)11(14)15/h2-5H,6H2,1H3 |
Clé InChI |
UHWOJJFOFMIXLW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



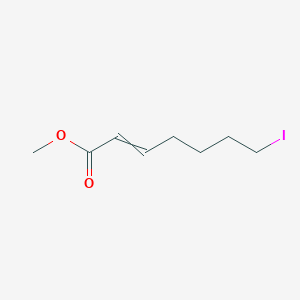
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
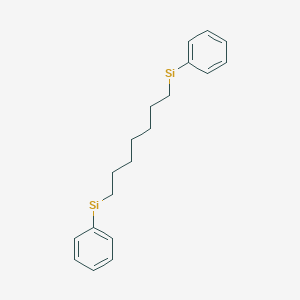
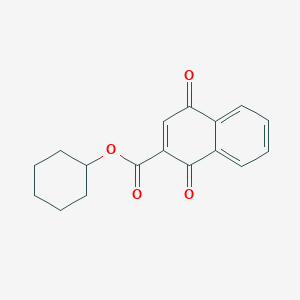
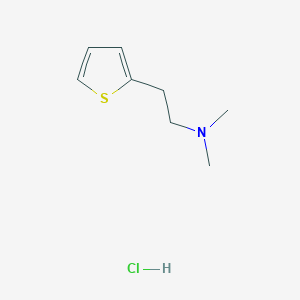
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
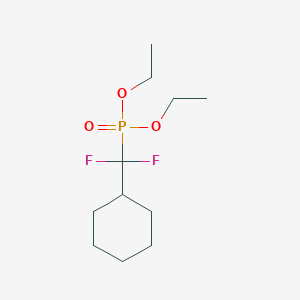
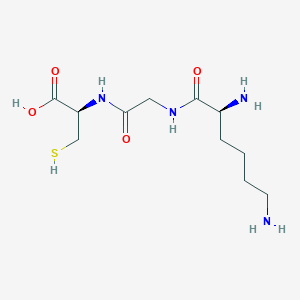
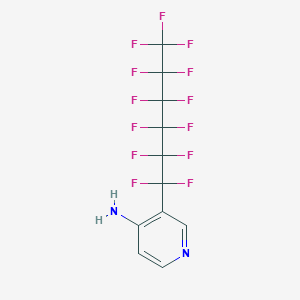

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)


